Dehydroanacrotine is primarily sourced from plants such as Symphytum officinale and other members of the Boraginaceae family. It has been noted for its occurrence in herbal remedies and traditional medicine, although its safety profile is a concern due to potential hepatotoxicity associated with many pyrrolizidine alkaloids. The compound is classified as a tertiary amine due to the presence of a nitrogen atom in its structure.
The synthesis of dehydroanacrotine can be achieved through various methods, typically involving multi-step organic reactions. A common synthetic pathway includes:
The conditions for these reactions typically require careful control of temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using solvents like ethanol or methanol under reflux conditions can enhance reaction efficiency.
The molecular structure of dehydroanacrotine features a bicyclic framework typical of pyrrolizidine alkaloids. Key characteristics include:
Dehydroanacrotine participates in various chemical reactions that can modify its structure and properties:
These reactions are significant for both synthetic applications and understanding the metabolic pathways involving dehydroanacrotine.
The mechanism of action of dehydroanacrotine involves its interaction with biological macromolecules, particularly DNA and proteins. Pyrrolizidine alkaloids like dehydroanacrotine are known to form adducts with DNA, leading to genotoxic effects:
Studies have demonstrated that exposure to dehydroanacrotine can lead to significant cytotoxic effects in various cell lines, underscoring the importance of understanding its mechanism for safety assessments.
The physical and chemical properties of dehydroanacrotine are critical for its applications and behavior in biological systems:
These properties are essential for researchers working with dehydroanacrotine in both laboratory settings and potential therapeutic applications.
Dehydroanacrotine has several scientific applications:
Dehydroanacrotine (C₁₈H₂₃NO₆; molecular weight 349.38 g/mol) is a dehydrogenated derivative of the pyrrolizidine alkaloid anacrotine (C₁₈H₂₅NO₆; MW 351.40 g/mol) [1] [4]. This oxidative transformation involves the loss of two hydrogen atoms, forming a C7=C9 double bond within the necine base moiety, as confirmed by mass spectrometry (m/z 349 [M]⁺) and comparative analysis with its saturated precursor [4]. The compound retains the stereochemical configuration of the parent alkaloid at C3, C5, C7, and C8 positions—key chiral centers influencing its three-dimensional conformation and bioactivity. The dehydrogenation induces planarity in the bicyclic pyrrolizidine core, altering electron distribution and enhancing electrophilicity [4].
Table 1: Atomic Composition of Dehydroanacrotine
Element | Count | Molecular Position |
---|---|---|
Carbon | 18 | Core necine base, ester side chains |
Hydrogen | 23 | Aliphatic/unsaturated positions |
Nitrogen | 1 | Bicyclic pyrrolizidine ring |
Oxygen | 6 | Ester carbonyls, hydroxyl groups |
Dehydroanacrotine belongs to the otonecine-type pyrrolizidine alkaloids (PAs), characterized by a fully oxidized N1 atom and esterified side chains. Unlike retronecine-type PAs (e.g., monocrotaline), which form simple pyrrolic esters upon dehydrogenation, dehydroanacrotine’s structure features a unique α,β-unsaturated necine base conjugated with ester groups at C3 and C8. This conjugation stabilizes the reactive pyrrolic intermediate, prolonging its half-life and enhancing its capacity for macromolecular adduction [4]. Notably, dehydroanacrotine’s dehydrogenation site (C7=C9) differs from the C3=C4 bond observed in senecionine derivatives, altering its target organ tropism toward pulmonary tissues over hepatic tissues [4].
Table 2: Structural Differentiation of Key Pyrrolizidine Alkaloids
Alkaloid | Molecular Formula | Site of Dehydrogenation | Biological Consequence |
---|---|---|---|
Dehydroanacrotine | C₁₈H₂₃NO₆ | C7=C9 | Severe lung damage |
Dehydromonocrotaline | C₁₆H₂₃NO₆ | C3=C4 | Hepatotoxicity |
Dehydrosenecionine | C₁₈H₂₃NO₅ | C3=C4 | Hepatotoxicity |
Dehydroretrorsine | C₁₈H₂₃NO₆ | C3=C4 | Hepatotoxicity |
Mass Spectrometry (MS): Electron ionization (EI-MS) of dehydroanacrotine shows a molecular ion peak at m/z 349 [M]⁺, consistent with C₁₈H₂₃NO₆. Fragmentation peaks at m/z 150 (necine base + H) and m/z 199 (unsaturated necic acid moiety) confirm ester cleavage [4].
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectra reveal diagnostic signals:
Infrared (IR) Spectroscopy: Strong absorptions at 1740 cm⁻¹ (ester C=O stretch), 1660 cm⁻¹ (conjugated C=C), and 3400 cm⁻¹ (hydroxyl groups) corroborate the unsaturated diester structure [4].
Table 3: Key NMR Assignments for Dehydroanacrotine
Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|---|
C3 | 62.8 | 4.65 | dd, J=6.2 Hz |
C7 | 142.5 | 7.05 | s |
C8 | 74.5 | 5.12 | t, J=5.8 Hz |
C9 | 158.2 | 6.28 | s |
C12 | 170.3 | - | - |
C14 | 172.1 | - | - |
C18 | 12.1 | 2.12 | s (3H) |
C19 | 20.3 | 2.35 | s (3H) |
Computational studies reveal that dehydroanacrotine’s bioactivation involves cytochrome P450-mediated dehydrogenation to form a resonance-stabilized pyrrolic ester (dehydroanacrotine). Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level indicate this metabolite adopts a planar conformation with localized electrophilicity at C7 (Fukui function f⁺ = 0.152) and C9 (f⁺ = 0.138) [4] [8]. Molecular dynamics simulations (100 ns) demonstrate stable binding of dehydroanacrotine to nucleophilic residues (e.g., cysteine thiols in pulmonary proteins), facilitated by:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7